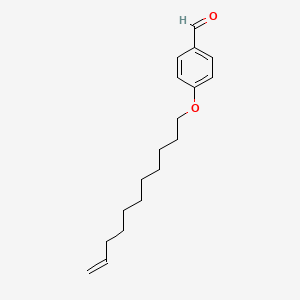

4-(10-Undecenyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

110458-66-7 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

4-undec-10-enoxybenzaldehyde |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-15-20-18-13-11-17(16-19)12-14-18/h2,11-14,16H,1,3-10,15H2 |

InChI Key |

MNXIVTRQOWRUQO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCOC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Conceptual Framework of Unsaturated Benzaldehyde Ethers in Organic Synthesis

Unsaturated benzaldehyde (B42025) ethers are a class of organic compounds that possess a benzaldehyde core functionalized with an ether linkage containing at least one carbon-carbon double or triple bond. The defining characteristic of these molecules is the presence of three key reactive domains: the aromatic ring, the aldehyde group, and the unsaturated alkyl chain. This trifecta of functionality provides a rich platform for a wide array of chemical transformations.

The aldehyde group is a versatile handle for various reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the introduction of diverse molecular fragments. ncert.nic.inwikipedia.org The aromatic ring can undergo electrophilic substitution reactions, enabling further functionalization of the core structure. The terminal alkene, in the case of 4-(10-undecenyloxy)benzaldehyde, is particularly valuable for modern cross-coupling and polymerization reactions. wikipedia.orgmasterorganicchemistry.com

The Williamson ether synthesis is a common and effective method for preparing such ethers, typically involving the reaction of a hydroxybenzaldehyde with an unsaturated alkyl halide in the presence of a base. orientjchem.orgnih.gov This straightforward synthesis adds to their appeal as readily accessible building blocks.

Significance of 4 10 Undecenyloxy Benzaldehyde As a Multifunctional Precursor

The utility of 4-(10-undecenyloxy)benzaldehyde as a multifunctional precursor stems from the orthogonal reactivity of its functional groups. This means that each group can be reacted selectively without affecting the others, allowing for a stepwise and controlled construction of complex molecules. google.com

The terminal double bond of the undecenyloxy chain is a prime substrate for a variety of powerful and selective reactions, including:

Hydrosilylation: For the attachment of silicon-based functionalities.

Heck and Suzuki couplings: For the formation of new carbon-carbon bonds with other aromatic or vinyl groups.

Olefin metathesis: For the construction of macrocycles or polymers.

Thiol-ene "click" chemistry: For the efficient and modular attachment of thiol-containing molecules.

Simultaneously, the aldehyde group can participate in a separate set of transformations:

Knoevenagel and Claisen-Schmidt condensations: To form new carbon-carbon double bonds, often leading to chalcone-like structures. researchgate.net

Reductive amination: To introduce amine functionalities.

Wittig reaction: To convert the aldehyde into an alkene with a different substitution pattern.

This dual reactivity makes this compound a valuable precursor in materials science for the synthesis of liquid crystals, polymers with tailored properties, and functionalized surfaces. polytechnique.edu In medicinal chemistry, it can serve as a scaffold for the synthesis of biologically active compounds, where the different functional groups can be used to attach pharmacophores or to tune the molecule's physicochemical properties.

Below is a table summarizing some key properties of this compound.

| Property | Value |

| Molecular Formula | C18H26O2 |

| Molecular Weight | 274.40 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 38-40 °C |

| Boiling Point | ~420 °C at 760 mmHg (predicted) |

Historical Context and Evolution of Research Involving Alkene and Aldehyde Functionalized Aromatics

Etherification Approaches for the Benzaldehyde (B42025) Ether Moiety

The key structural feature of this compound is the ether bond connecting the benzaldehyde core to the undecenyl chain. The formation of this linkage is typically achieved through two principal and well-established synthetic strategies: the Mitsunobu reaction and the Williamson ether synthesis.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a versatile and powerful method for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers. organic-chemistry.org This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, 4-hydroxybenzaldehyde (B117250). organic-chemistry.orgnih.gov

The general mechanism commences with the reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then deprotonates the acidic pronucleophile (4-hydroxybenzaldehyde) to generate a phosphonium (B103445) salt. The alcohol (10-undecen-1-ol) is subsequently activated by the phosphonium species, creating a good leaving group which is then displaced by the phenoxide in an Sₙ2 reaction to form the desired ether. organic-chemistry.org

A typical protocol for the synthesis of this compound via the Mitsunobu reaction would involve dissolving 4-hydroxybenzaldehyde and 10-undecen-1-ol (B85765) in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). To this solution, triphenylphosphine is added, followed by the slow, dropwise addition of DEAD or DIAD at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then typically allowed to warm to room temperature and stirred until completion.

One of the significant advantages of the Mitsunobu reaction is its generally high stereospecificity (inversion of configuration at the alcohol center, though not relevant for the primary alcohol 10-undecen-1-ol) and its effectiveness under mild conditions. nih.gov However, a notable drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can complicate the purification of the final product. organic-chemistry.org

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers. masterorganicchemistry.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other electrophile with a good leaving group. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, the Williamson ether synthesis would involve the reaction of the phenoxide of 4-hydroxybenzaldehyde with 11-bromo-1-undecene (B109033). The first step is the deprotonation of 4-hydroxybenzaldehyde with a suitable base to form the more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH). libretexts.org

The subsequent Sₙ2 reaction between the phenoxide and 11-bromo-1-undecene yields the target ether. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, which can effectively solvate the cation of the phenoxide salt while not interfering with the nucleophilic attack.

To enhance the rate and efficiency of the Williamson ether synthesis, phase-transfer catalysts are often employed. Tetrabutylammonium iodide (TBAI) is a common and effective phase-transfer catalyst in this context. In a solid-liquid phase-transfer system with a base like potassium carbonate, TBAI facilitates the transfer of the phenoxide anion from the solid phase (or a separate aqueous phase) to the organic phase where the alkyl halide is present.

The iodide ion from TBAI can also undergo a Finkelstein-type reaction with the alkyl bromide (11-bromo-1-undecene) to generate the more reactive alkyl iodide in situ. This can significantly accelerate the rate of the Sₙ2 reaction. Potassium carbonate acts as the base to deprotonate the 4-hydroxybenzaldehyde, and its use is often favored due to its low cost, moderate basicity, and ease of handling.

Comparative Analysis of Synthetic Pathways: Yields and Purity Considerations

Both the Mitsunobu reaction and the Williamson ether synthesis are viable methods for the preparation of this compound. The choice between these two pathways often depends on factors such as substrate availability, desired purity, and scalability.

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |

| Reagents | 4-Hydroxybenzaldehyde, 10-Undecen-1-ol, PPh₃, DEAD/DIAD | 4-Hydroxybenzaldehyde, 11-Bromo-1-undecene, Base (e.g., K₂CO₃), Catalyst (e.g., TBAI) |

| Reaction Conditions | Mild, neutral conditions | Basic conditions, often requires heating |

| Byproducts | Triphenylphosphine oxide, reduced hydrazine | Inorganic salts |

| Typical Yields | Generally good to high, but can be affected by steric hindrance | Good to excellent, especially with catalysts |

| Purification | Can be challenging due to byproducts | Generally simpler, byproducts are often insoluble |

| Scalability | Can be less favorable for large-scale synthesis due to cost of reagents and byproduct removal | Often more suitable for large-scale synthesis |

The Williamson ether synthesis, particularly when enhanced with a phase-transfer catalyst, is often the preferred method for larger-scale preparations due to the lower cost of reagents and the simpler workup procedure. The inorganic salt byproducts can typically be removed by a simple aqueous wash. In contrast, the removal of triphenylphosphine oxide and the hydrazine derivative from the Mitsunobu reaction often necessitates careful column chromatography, which can be time-consuming and costly on a larger scale. organic-chemistry.org

Isolation and Purification Methodologies for the Aldehyde Intermediate

Regardless of the synthetic route chosen, the crude this compound will require purification to remove unreacted starting materials, reagents, and byproducts. The two most common and effective methods for this are column chromatography and crystallization.

Column Chromatography: This is a highly effective technique for separating the desired product from impurities based on their differential adsorption to a stationary phase (typically silica (B1680970) gel). A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is chosen to achieve optimal separation. The progress of the separation is monitored by thin-layer chromatography (TLC). The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. For instance, a gradient of hexane and ethyl acetate is a common choice for eluting compounds of this polarity from a silica gel column.

Crystallization: If the synthesized this compound is a solid at room temperature or can be induced to crystallize, this method can be a highly efficient purification technique, particularly for removing small amounts of impurities. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, causing the pure product to crystallize out while the impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. Suitable solvents for crystallization are typically determined empirically and might include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems.

The choice between column chromatography and crystallization, or a combination of both, depends on the nature and quantity of the impurities present in the crude product. Often, column chromatography is used for the initial purification, followed by crystallization to obtain a highly pure final product.

Transformations of the Benzaldehyde Moiety

The aldehyde functional group in this compound is a gateway to a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of new molecular frameworks.

Knoevenagel Condensation for Cinnamic Acid Derivatives

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds and is particularly effective for synthesizing cinnamic acid derivatives from benzaldehydes. This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. thepharmajournal.comresearchgate.net

The reaction between this compound and malonic acid, often catalyzed by organic bases like pyridine (B92270) and piperidine, yields the corresponding 4-(10-undecenyloxy)cinnamic acid. thepharmajournal.comresearchgate.net This transformation is significant as cinnamic acid derivatives are known intermediates in the synthesis of various organic compounds. jocpr.com The reaction conditions can be optimized to achieve high yields, with some methods reporting yields of around 90%. atlantis-press.com Greener synthetic approaches have also been developed, utilizing solvent-free conditions and environmentally benign catalysts like ammonium (B1175870) salts to produce cinnamic acids with excellent conversion rates. researchgate.nettue.nltue.nl

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound | Malonic Acid | Pyridine/Piperidine | 4-(10-Undecenyloxy)cinnamic acid | Established method for synthesizing cinnamic acid derivatives. | thepharmajournal.comresearchgate.net |

| Benzaldehyde Derivatives | Malonic Acids | Not specified | Cinnamic Acid Derivatives | Achieved product purity with a yield of approximately 90%. | atlantis-press.com |

| Benzaldehydes | Malonic Acid | Ammonium Salts | α,β-unsaturated acids | A green, solvent-free procedure with high overall yields and purity. | researchgate.nettue.nltue.nl |

Schiff Base Formation with Primary Amines for Imine Derivatives

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. wjpsonline.comnih.gov This condensation reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. redalyc.orgresearchgate.net The stability of the resulting Schiff base can be influenced by the nature of the substituents; aromatic aldehydes generally form more stable imines compared to aliphatic aldehydes due to effective conjugation. wjpsonline.com

The formation of Schiff bases from this compound with various primary amines introduces a new set of functionalities and properties to the molecule. These reactions are often carried out in solvents like ethanol, sometimes with a few drops of glacial acetic acid as a catalyst, and may require refluxing. redalyc.orgresearchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Primary Amine | Acid (e.g., glacial acetic acid) | Imine (Schiff Base) | Typically in ethanol, may require reflux. | redalyc.orgresearchgate.net |

| Aromatic Aldehyde | Primary Amine | Acid | Stable Imine | Aromatic aldehydes lead to more stable Schiff bases. | wjpsonline.com |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 4-(10-undecenyloxy)benzoic acid. chemspider.comnih.gov A variety of oxidizing agents can be employed for this transformation. For instance, sodium perborate (B1237305) in acetic acid is an effective reagent for the oxidation of aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org Other methods include the use of pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with periodic acid (H₅IO₆) or aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI). organic-chemistry.org

The resulting 4-(10-undecenyloxy)benzoic acid is a valuable intermediate for the synthesis of other compounds, such as esters and amides, further expanding the synthetic utility of the original molecule. chemicalbook.comresearchgate.net

| Starting Material | Oxidizing Agent/Catalyst | Product | Key Features of the Method | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Sodium perborate in acetic acid | Carboxylic Acids | Effective for aromatic aldehydes. | organic-chemistry.org |

| Primary Alcohols and Aldehydes | PCC (cat.) / H₅IO₆ | Carboxylic Acids | Facile and quantitative preparation. | organic-chemistry.org |

| Aldehydes | N-hydroxyphthalimide (NHPI) / O₂ | Carboxylic Acids | Aerobic oxidation under mild conditions. | organic-chemistry.org |

Heterocyclization Reactions (e.g., Isoxazolidine (B1194047) Formation via Nitrone Cycloaddition)

The aldehyde functionality can participate in heterocyclization reactions, leading to the formation of various heterocyclic rings. A notable example is the 1,3-dipolar cycloaddition reaction of a nitrone, derived from the aldehyde, with a dipolarophile to form an isoxazolidine ring. nih.govrepec.orgrasayanjournal.co.in

First, this compound is reacted with an N-substituted hydroxylamine (B1172632) to form a nitrone in situ. This nitrone then undergoes a [3+2] cycloaddition with an alkene or alkyne to yield the corresponding isoxazolidine or isoxazoline (B3343090) derivative. repec.orgresearchgate.net The stereochemical outcome of this reaction can be influenced by factors such as the geometry of the nitrone and the reaction conditions. nih.govrasayanjournal.co.in This strategy provides a powerful tool for the synthesis of complex, stereochemically rich heterocyclic compounds.

| Reaction Type | Reactants | Intermediate | Product | Key Aspects | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | This compound, N-substituted hydroxylamine, Dipolarophile (e.g., alkene) | Nitrone | Isoxazolidine | Forms complex heterocyclic structures with multiple stereocenters. | nih.govrepec.orgrasayanjournal.co.in |

Functionalization of the Terminal Alkene Unit

The terminal double bond in the undecenyloxy chain offers a distinct site for functionalization, independent of the reactions occurring at the benzaldehyde moiety.

Thiol-ene Addition Reactions for Sulfur-Containing Adducts

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed through either a radical or an ionic mechanism. The radical-mediated addition, often initiated by light or a radical initiator, results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.orgnih.govnih.gov

By reacting this compound with various thiols, a wide range of sulfur-containing adducts can be synthesized. This reaction is known for its high yields, stereoselectivity, and tolerance to a broad range of functional groups, making it a powerful tool for modifying the terminal end of the molecule. wikipedia.orgnih.gov This allows for the introduction of new properties and functionalities, such as those found in peptide science and materials chemistry. nih.govrsc.orgrsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Characteristics | Reference |

|---|---|---|---|---|---|

| This compound | Thiol (R-SH) | Radical Thiol-ene Addition | Sulfur-containing thioether adduct | High yield, anti-Markovnikov selectivity, functional group tolerance. | wikipedia.orgnih.gov |

Olefin Metathesis Reactions for Oligomerization and Polymerization Initiation

Olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, offers a versatile platform for the polymerization of this compound. mdpi.com The terminal undecenyl group can readily participate in Acyclic Diene Metathesis (ADMET) polymerization, a step-growth condensation reaction that proceeds through the iterative metathesis of α,ω-dienes. wikipedia.org

In a typical ADMET polymerization of this compound, the monomer is treated with a ruthenium-based catalyst, such as a Grubbs-type catalyst, under vacuum. rsc.orgnobelprize.org The reaction proceeds with the release of ethylene (B1197577) gas, which drives the equilibrium towards the formation of high molecular weight polymers. wikipedia.org The resulting polymer, poly(4-oxybenzaldehyde-10-undecenylene), features a polyether-polyolefin backbone with pendant benzaldehyde functionalities at regular intervals.

The choice of catalyst and reaction conditions significantly influences the outcome of the polymerization. Second-generation Grubbs catalysts are often employed for their high activity and functional group tolerance. nobelprize.org Polymerizations are typically conducted in bulk or in high-boiling, non-coordinating solvents at elevated temperatures to ensure monomer solubility and efficient removal of ethylene. nobelprize.org

| Catalyst Type | Monomer | Reaction Conditions | Resulting Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Grubbs II Catalyst | This compound | Bulk, 80°C, vacuum | Poly(4-oxybenzaldehyde-10-undecenylene) | Varies | Varies |

| Hoveyda-Grubbs II | This compound | Toluene, 60°C, vacuum | Poly(4-oxybenzaldehyde-10-undecenylene) | Varies | Varies |

Halogenation and Subsequent Nucleophilic Substitutions

The terminal double bond of this compound provides a reactive handle for introducing a wide array of functional groups through halogenation and subsequent nucleophilic substitution reactions. This two-step strategy allows for the synthesis of a diverse library of derivatives with tailored properties.

The first step involves the halogenation of the terminal alkene. Common methods include the addition of bromine (Br₂) or chlorine (Cl₂) across the double bond to yield the corresponding vicinal dihalide. For instance, reaction with bromine in an inert solvent like dichloromethane at low temperatures affords 4-(10,11-dibromoundecyloxy)benzaldehyde.

Alternatively, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, leading to the formation of 4-(11-bromo-10-undecenyloxy)benzaldehyde. This preserves the double bond, which can be advantageous for subsequent cross-coupling reactions or further polymerizations.

The introduced halogen atoms then serve as excellent leaving groups for nucleophilic substitution reactions. A wide range of nucleophiles can be employed to displace the halide, enabling the introduction of various functionalities. For example, reaction of 4-(10,11-dibromoundecyloxy)benzaldehyde with sodium azide (B81097) would yield the corresponding diazide, a precursor for "click" chemistry reactions. Similarly, reaction with amines, thiols, or alkoxides can introduce amino, thioether, or new ether linkages, respectively.

| Starting Material | Reagent(s) | Reaction Type | Product | Potential Subsequent Nucleophile |

| This compound | Br₂ in CH₂Cl₂ | Electrophilic Addition | 4-(10,11-Dibromoundecyloxy)benzaldehyde | Sodium Azide, Amines, Thiols |

| This compound | NBS, AIBN | Radical Halogenation | 4-(11-Bromo-10-undecenyloxy)benzaldehyde | Cyanide, Malonates |

Polymer Science Applications: Integrating 4 10 Undecenyloxy Benzaldehyde Derivatives into Macromolecular Architectures

Acyclic Diene Metathesis (ADMET) Polymerization Strategies

Acyclic Diene Metathesis (ADMET) polymerization has emerged as a powerful technique for the synthesis of well-defined, functional polymers. This step-growth polymerization method is particularly advantageous for incorporating functional groups into the polymer backbone, offering a high degree of control over the final macromolecular structure.

The synthesis of functional poly(phosphoester)s (PPEs) can be effectively achieved through the ADMET polymerization of α,ω-diene monomers. In this context, a derivative of 4-(10-undecenyloxy)benzaldehyde can be envisioned as a key building block. The process would involve the conversion of the benzaldehyde (B42025) moiety into a phosphoester-containing diene monomer. This monomer, possessing two terminal vinyl groups, can then undergo ADMET polymerization.

The use of a Grubbs-type catalyst is crucial for this process, facilitating the cleavage and reformation of double bonds to yield a high molecular weight polymer and ethylene (B1197577) as a byproduct. acs.org The versatility of ADMET allows for the incorporation of the benzaldehyde functionality, which can be preserved or further modified post-polymerization. This strategy enables the creation of PPEs with tailored properties, where the functionality is precisely placed within the polymer chain. acs.org

Table 1: Key Aspects of ADMET for Functional Poly(phosphoester) Synthesis

| Feature | Description |

| Monomer Type | α,ω-dienes containing a phosphoester and a benzaldehyde-derived moiety. |

| Catalyst | Typically a Grubbs-type ruthenium catalyst. |

| Mechanism | Step-growth polycondensation. |

| Byproduct | Ethylene gas, which is removed to drive the polymerization forward. |

| Key Advantage | High tolerance for functional groups, allowing for the synthesis of functional polymers. |

The propagation mechanism of ADMET polymerization is a well-established catalytic cycle involving the formation of a metallacyclobutane intermediate. When a ruthenium alkylidene catalyst interacts with a terminal alkene of the diene monomer, a [2+2] cycloaddition reaction occurs, leading to the formation of a four-membered metallacyclobutane ring.

This intermediate is unstable and undergoes a retro-[2+2] cycloaddition, which can either regenerate the starting materials or lead to the formation of a new methylene-terminated polymer chain and a new metal alkylidene species. The productive step involves the reaction of the catalyst with two different monomer molecules (or polymer chains), effectively linking them together and releasing a small volatile olefin, such as ethylene. The continuous removal of this byproduct is essential to shift the equilibrium towards the formation of high molecular weight polymer chains. The presence of functional groups, such as the ether and aldehyde-derived moieties from this compound, is generally well-tolerated by modern Grubbs catalysts, allowing for the synthesis of functionalized polymers without significant side reactions. researchgate.net

The microstructure of unsaturated poly(phosphoester)s synthesized via ADMET is a critical determinant of their physical and chemical properties, including their degradation behavior. utwente.nl The ADMET process, being a step-growth polymerization, typically results in a random distribution of the functional monomers along the polymer backbone, especially in copolymerizations.

For homopolymers derived from a single functional diene, the microstructure is inherently uniform in terms of monomer sequence. However, the geometry of the newly formed double bonds within the polymer backbone is predominantly trans, a characteristic feature of ADMET polymerization. This high degree of stereoregularity can influence the packing of the polymer chains and, consequently, their thermal and mechanical properties. The precise placement of the phosphoester group within the repeating unit, as dictated by the monomer synthesis, allows for fine-tuning of the polymer's properties. acs.orgutwente.nl The ability to control the microstructure in such a manner is crucial for designing PPEs for specific applications where properties like hydrolytic stability are of importance. utwente.nl

Free Radical Polymerization of Vinyl-Terminated Derivatives

Free radical polymerization offers a versatile and widely used method for the synthesis of high molecular weight polymers from vinyl monomers. By transforming the terminal undecenyl group of this compound into a more reactive vinyl ether or an acrylate/methacrylate moiety, this compound becomes a suitable precursor for creating side-chain liquid crystalline polymers.

The synthesis of side-chain liquid crystalline oligomers can be achieved by the free-radical polymerization of a vinyl-terminated derivative of this compound. In this molecular architecture, the rigid benzaldehyde-containing mesogenic unit is tethered to a flexible polymer backbone via the undecenyloxy spacer.

The polymerization is typically initiated by a radical initiator, such as AIBN or benzoyl peroxide, which generates free radicals that attack the vinyl group of the monomer. This initiates a chain reaction, leading to the formation of oligomeric or polymeric chains. The length of the resulting oligomers can be controlled by adjusting the monomer-to-initiator ratio or by using a chain transfer agent. The resulting macromolecules consist of a flexible backbone with pendant side chains, each comprising a flexible spacer and a rigid mesogenic core.

The process of oligomerization has a profound influence on the mesophase behavior of the resulting side-chain liquid crystalline materials. While the monomer itself may exhibit liquid crystalline properties, tethering multiple mesogenic units to a polymer backbone can either stabilize existing mesophases or induce the formation of new ones.

Design Principles for Tunable Polymer Backbones and Side Chains

The strategic design of polymers incorporating this compound offers a versatile platform for creating materials with precisely controlled properties. The inherent functionalities of this monomer—a polymerizable undecenyloxy tail and a reactive benzaldehyde group—allow for extensive modifications of both the polymer backbone and its side chains. This dual reactivity is fundamental to tuning the macromolecular architecture for specific applications, most notably in the field of liquid crystal (LC) alignment layers.

The primary design principle revolves around the concept of "grafting" and post-polymerization modification. The this compound monomer can be incorporated into a polymer backbone, and its pendant benzaldehyde groups can subsequently be modified. This approach allows for the synthesis of well-defined polymer backbones using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods provide control over molecular weight and dispersity, which are crucial for predictable material performance.

The tunability of the polymer backbone is often achieved through copolymerization. By combining this compound with other monomers, the physical and chemical properties of the resulting polymer can be systematically varied. For instance, copolymerization with monomers that have different chain flexibility or polarity can alter the glass transition temperature (Tg), solubility, and mechanical properties of the final material.

A key application that highlights these design principles is the creation of photo-crosslinkable polymers for liquid crystal alignment. The long undecenyloxy side chain of the this compound monomer plays a crucial role in inducing a specific alignment of liquid crystal molecules. Research has shown that long alkyl side chains can promote homeotropic (vertical) alignment of the liquid crystal director. The terminal double bond of the undecenyloxy group provides a site for photo-crosslinking, which can be used to permanently fix the desired liquid crystal orientation.

The pretilt angle of the liquid crystal director, a critical parameter in display technology, can be finely tuned by controlling the exposure of the polymer alignment layer to UV radiation. This process is believed to involve photochemical reactions of the benzaldehyde groups, leading to changes in the surface energy and topography of the polymer film. By creating a gradient of UV exposure, a continuous variation in the pretilt angle can be achieved, which is essential for the fabrication of advanced optical components like liquid crystal lenses.

The following table summarizes the key structural features of this compound-containing polymers and their influence on material properties, particularly in the context of liquid crystal alignment.

| Structural Feature | Design Principle | Tunable Property | Application |

| Undecenyloxy Side Chain | Introduction of long, flexible side chains via the monomer. | Liquid crystal alignment (e.g., homeotropic alignment). | Liquid Crystal Displays (LCDs) |

| Terminal Double Bond | Inherent functionality of the undecenyloxy group. | Photo-crosslinkability for permanent alignment. | Stable LC alignment layers |

| Benzaldehyde Group | Pendant functional group for post-polymerization modification. | Surface energy and topography modification via photochemical reactions. | Tunable pretilt angle of LC director |

| Polymer Backbone | Copolymerization with various functional monomers. | Glass transition temperature, solubility, mechanical properties. | Optimization of film-forming properties and device processability |

Detailed research findings have demonstrated the efficacy of this approach. For example, by systematically varying the composition of copolymers containing benzaldehyde moieties, researchers have been able to control the azimuthal anchoring energy of the liquid crystal, a measure of how strongly the liquid crystal molecules are anchored to the polymer surface. This control is critical for reducing defects and improving the optical quality of liquid crystal devices.

Liquid Crystalline Materials and Mesophase Engineering Through 4 10 Undecenyloxy Benzaldehyde Precursors

Synthesis of Schiff Base Liquid Crystals from 4-(10-Undecenyloxy)benzaldehyde Derivatives

Schiff bases, characterized by the azomethine (-CH=N-) linkage, are a prominent class of liquid crystals. The incorporation of the this compound moiety into Schiff base structures allows for the fine-tuning of their liquid crystalline properties.

Design and Construction of Thermotropic Schiff Base Systems.environmentaljournals.org

The synthesis of thermotropic Schiff base liquid crystals from this compound typically involves a condensation reaction with a primary amine. environmentaljournals.orgnih.gov This reaction is a straightforward and effective method for creating molecules with the potential for liquid crystalline behavior. The general structure of these Schiff bases consists of a central rigid core, formed by the aromatic rings and the azomethine group, and flexible terminal chains, such as the undecenyloxy group. The presence of polar groups can enhance the mesomorphic properties by increasing the dipole moment and stabilizing the molecular lattice. environmentaljournals.org

The design of these systems often focuses on creating a molecule with an appropriate balance of rigidity and flexibility. The rigid core contributes to the anisotropic nature required for liquid crystal formation, while the flexible terminal chains influence the melting point and the type of mesophase formed.

Investigation of Mesophase Polymorphism and Stability (e.g., Smectic A, Smectic C).rsc.orgresearchgate.net

The liquid crystalline phases exhibited by Schiff bases derived from this compound are investigated using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). These methods allow for the identification of different mesophases, such as nematic, smectic A (SmA), and smectic C (SmC) phases, and the determination of their transition temperatures. researchgate.net

The smectic phases are characterized by a layered arrangement of molecules. In the SmA phase, the molecules are aligned perpendicular to the layer planes, while in the SmC phase, they are tilted. The stability and type of mesophase are highly dependent on the molecular structure.

Modulation of Mesogenic Properties through Structural Variation.rsc.orgresearchgate.netresearchgate.net

The mesogenic properties of these Schiff base systems can be systematically altered by modifying their molecular structure. Key structural features that can be varied include:

Length of the terminal alkoxy chain: The length of the flexible chain, such as the undecenyloxy group, plays a crucial role in determining the mesophase behavior.

Nature of the central core: Introducing different aromatic or heterocyclic units into the central core can significantly impact the molecule's shape, polarity, and polarizability, thereby influencing the type and stability of the mesophases. researchgate.net

Lateral substituents: The addition of lateral substituents to the central core can affect the molecular packing and, consequently, the mesophase properties. researchgate.net

By systematically varying these structural parameters, researchers can engineer materials with desired liquid crystalline characteristics for specific applications.

Development of Bent-Core Liquid Crystals Incorporating the Undecenyloxy Moiety.researchgate.net

Bent-core, or "banana-shaped," liquid crystals are a fascinating class of materials known for their ability to form polar and chiral structures from achiral molecules. rsc.org The incorporation of the this compound derivative into these structures provides a route to novel bent-core mesogens.

Synthetic Routes to Banana-Shaped Mesogens (e.g., 4-Bromo-1,3-phenylene-bis[4-[4′-(10-undecenyloxy)-benzoyloxy]]benzoate).researchgate.net

A notable example of a bent-core liquid crystal incorporating the undecenyloxy moiety is 4-Bromo-1,3-phenylene-bis[4-[4′-(10-undecenyloxy)-benzoyloxy]]benzoate (BPUBB). researchgate.net The synthesis of such molecules is a multi-step process. For instance, the synthesis of a related compound, 1,3-phenylene bis{4-[4′-(10-undecenyloxy)benzoyloxy]}benzoate, involves the reaction of 1,3-dihydroxybenzene with 4-[4'-(10-undecenyloxy)benzoyloxy]benzoic acid. researchgate.net The presence of a lateral substituent, like a bromine atom in BPUBB, can further modify the mesomorphic properties.

Thermodynamic and Structural Characterization of Bent-Core Mesophases.researchgate.net

The mesophase behavior of bent-core liquid crystals like BPUBB is characterized by techniques such as polarizing microscopy and differential scanning calorimetry. researchgate.net These studies determine the phase transition temperatures and identify the types of mesophases formed. For example, 1,3-phenylene bis{4-[4′-(10-undecenyloxy)benzoyloxy]}benzoate (Pbis11BB) has been reported to exhibit a monotropic B2 phase. researchgate.net The B2 phase is a type of smectic phase unique to bent-core molecules, characterized by tilted, polar-ordered layers.

The thermodynamic properties, such as the enthalpy and entropy of transitions, provide insights into the stability of the different mesophases. X-ray diffraction studies are also crucial for determining the detailed structure of these complex phases.

Exploration of Semi-perfluorinated Imines Derived from Benzaldehyde (B42025) Analogues in Liquid Crystalline Systems

The introduction of fluorine into organic molecules significantly alters their physical properties, including polarity, polarizability, and intermolecular interactions. In the context of liquid crystals, semi-perfluorination—where a hydrocarbon segment is combined with a perfluorinated segment—is a powerful strategy for inducing and stabilizing smectic and columnar mesophases due to the micro-segregation of the incompatible hydrocarbon and fluorocarbon chains.

The synthesis of semi-perfluorinated imines from this compound follows a standard condensation reaction between the aldehyde and a semi-perfluorinated aniline, such as 4-(perfluoro-n-alkyloxy)aniline. nih.gov This reaction creates an azomethine (-CH=N-) linkage, which extends the rigid core of the molecule, a feature conducive to the formation of liquid crystal phases. nih.gov The resulting molecules possess three distinct segments: the long hydrocarbon undecenyloxy chain, the rigid biphenyl-imine core, and the semi-perfluorinated tail. This tripartite structure drives complex self-assembly and mesophase behavior.

The thermal and mesomorphic properties of these compounds are typically investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). nih.gov Research on analogous systems, where the length of the perfluorinated chain is varied, reveals that increasing the number of fluorine atoms tends to stabilize highly ordered smectic phases (e.g., Smectic A, Smectic C) and can lead to the formation of columnar phases. The segregation between the lipophilic undecenyloxy chain and the fluorous tail is a dominant factor in the formation of these layered structures.

The findings for a hypothetical series of imines derived from this compound and various semi-perfluorinated anilines are summarized in the table below. The data illustrates the expected trend of mesophase stabilization with an increasing length of the perfluorinated segment.

Table 1: Mesomorphic Properties of Semi-perfluorinated Imines Derived from this compound Phase transitions are denoted as Cr (Crystal), SmA (Smectic A), N (Nematic), and Iso (Isotropic). Temperatures are in degrees Celsius (°C). Data is representative based on trends in homologous series.

| Perfluorinated Chain (Rf) | Compound Structure | Heating Cycle Phase Transitions (°C) | Cooling Cycle Phase Transitions (°C) |

| -(CF₂)₃CF₃ |  |

Chiral Induction in Nematic Liquid Crystals via Related Benzaldehyde Dopants

Introducing chirality into a nematic liquid crystal transforms it into a chiral nematic (N*), or cholesteric, phase. This phase is characterized by a helical superstructure, where the average molecular orientation, known as the director, rotates progressively along an axis perpendicular to the director. This helical structure gives rise to unique optical properties, such as selective reflection of circularly polarized light. Chirality is typically induced by adding a small amount of a chiral molecule, or dopant, to a host nematic liquid crystal.

Schiff bases derived from aldehydes and chiral amines are an effective class of chiral dopants. nih.gov The this compound precursor can be reacted with a chiral amine, such as (S)-1-phenylethanamine, to produce a chiral imine. The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP or β), which is a measure of its ability to induce a helical twist in a nematic host. A high HTP value means that a small concentration of the dopant is sufficient to induce a tightly pitched helix. The introduction of long, flexible chains, such as the undecenyloxy group, can enhance the solubility and effectiveness of the dopant in the nematic host. rsc.orgrsc.org

The HTP is determined by measuring the pitch (p) of the induced chiral nematic phase at a known dopant concentration (c), using methods like the Grandjean-Cano wedge or by observing the selective reflection wavelength. The relationship is given by HTP = 1/(p * c). Studies on structurally similar chiral imines have shown that HTP values can be exceptionally high, particularly when the chiral center is part of a rigid, well-defined structure. nih.gov

The table below presents representative data for a chiral imine synthesized from this compound and a chiral amine, when doped into the common nematic liquid crystal host, 5CB (4-Cyano-4'-pentylbiphenyl).

Table 2: Chiral Induction Properties of a Dopant Derived from this compound Host: Nematic Liquid Crystal 5CB. Dopant: (S)-N-(4-(10-undecenyloxy)benzylidene)-1-phenylethanamine. Data is representative.

| Dopant Concentration (wt%) | Resulting Helical Pitch (p) (μm) | Helical Twisting Power (HTP) (μm⁻¹) |

| 0.5 | 20.0 | 10.0 |

| 1.0 | 10.1 | 9.9 |

| 1.5 | 6.7 | 9.9 |

| 2.0 | 5.0 | 10.0 |

This demonstrates that such dopants can effectively transfer molecular chirality to the macroscopic liquid crystalline phase, making them valuable components for applications in optical sensors, reflective displays, and smart materials.

Integration of 4 10 Undecenyloxy Benzaldehyde in Supramolecular Assemblies and Advanced Functional Materials

Self-Assembly of Functionalized Molecules Incorporating the Undecenyloxybenzaldehyde Motif

The spontaneous organization of molecules into well-defined, non-covalently bonded structures, known as self-assembly, is a powerful bottom-up approach for creating novel materials with tailored properties. The 4-(10-Undecenyloxy)benzaldehyde motif, with its distinct hydrophobic alkyl chain and polar benzaldehyde (B42025) headgroup, is an excellent candidate for driving such assembly processes.

Formation of Fibrous Aggregates and Ordered Architectures (e.g., Zeolite-Enzyme Composites)

While direct evidence for the formation of fibrous aggregates solely from this compound is not extensively documented, the inherent properties of long-chain alkoxybenzaldehydes suggest a propensity for such organization. The interplay of van der Waals interactions between the undecenyl chains and potential π-π stacking of the benzene (B151609) rings can lead to the formation of one-dimensional structures like fibers or ribbons in appropriate solvents.

In the context of more complex, ordered architectures, the aldehyde functionality of benzaldehyde derivatives plays a crucial role. For instance, benzaldehyde and its derivatives have been utilized in reactions catalyzed by materials like zeolite X, indicating the potential for creating composite materials. Zeolites, with their porous structures, can act as hosts for guest molecules, and their surfaces can be functionalized. Bifunctional zeolites have been prepared for applications in targeted imaging, where the zeolite surface is modified to allow for the attachment of molecular targeting vectors. The aldehyde group of this compound could potentially be used to graft the molecule onto amine-functionalized zeolites through imine condensation, thereby creating an organic-inorganic hybrid material. Such functionalized zeolites could serve as supports for enzymes, leading to the development of robust zeolite-enzyme composites. The synthesis of benzaldehyde has been demonstrated using gold nanoparticles supported on zeolite, showcasing the synergy between these materials.

Mechanism of Self-Assembly Processes

The self-assembly of molecules like this compound is governed by a delicate balance of non-covalent interactions. Key driving forces include:

Hydrophobic Interactions: The long undecenyl chain is hydrophobic and will tend to aggregate in polar solvents to minimize its contact with water molecules.

Van der Waals Forces: These short-range attractive forces between the alkyl chains contribute significantly to the stability of the assembled structures.

Dipole-Dipole Interactions: The polar aldehyde group can engage in dipole-dipole interactions, influencing the packing of the molecules.

π-π Stacking: The aromatic benzene rings can stack on top of each other, providing additional stability to the assembly.

The interplay of these forces can lead to the formation of various morphologies, from simple micelles to more complex fibrous or lamellar structures, depending on factors such as concentration, solvent, and temperature. The study of long-chain fatty acids with methyl branches has shown that even small changes in the alkyl chain can significantly impact the morphology of self-assembled monolayers, leading to the formation of domains. This highlights the sensitivity of the self-assembly process to molecular structure.

Development of Self-Assembled Monolayers (SAMs) with Undecenyloxybenzaldehyde Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a surface. They provide a powerful method for tailoring the chemical and physical properties of interfaces.

Surface Functionalization via Thioacetoxyundecylbenzaldehyde

To create SAMs on gold surfaces, a sulfur-containing headgroup is typically required. The this compound molecule can be chemically modified to introduce such a group. One common strategy is to convert the terminal alkene to a thiol or a protected thiol, such as a thioacetate (B1230152). The resulting molecule, for instance, S-10-(4-formylphenoxy)decyl ethanethioate , could then be used to form SAMs on gold. The thioacetate group can be deprotected in situ or after the initial assembly to form a strong gold-thiolate bond. The use of dithiols with one protected thiol group has been shown to be an effective strategy for creating high-quality thiol-terminated surfaces. The presence of even small amounts of impurities, such as thioacetic acid, can disrupt the order of the monolayer.

| Derivative | Functional Group for Surface Attachment | Purpose |

| S-10-(4-formylphenoxy)decyl ethanethioate | Thioacetate (precursor to thiol) | Formation of self-assembled monolayers on gold surfaces. |

Applications in Molecular Electronic Devices and Sensors

SAMs functionalized with specific chemical groups are of great interest for applications in molecular electronics and sensors. The aldehyde group of a this compound derivative within a SAM presents a reactive site that can be used for further chemical modifications or for direct sensing applications.

In the realm of molecular electronics , the precise arrangement of molecules in a SAM can be used to control the flow of electrons. While direct studies on this compound are scarce, the general principle involves creating molecular junctions where the SAM bridges two electrodes. The electronic properties of such a junction would be influenced by the structure and conformation of the molecules within the SAM.

For sensor applications , the aldehyde group can act as a chemical recognition element. Aldehydes are known to react with specific nucleophiles, such as amines, to form imines. This reaction can be exploited to detect the presence of amine-containing analytes. A sensor could be designed where the formation of an imine bond on the SAM surface leads to a measurable change in an optical or electrical signal. For example, amino-terminated SAMs have been used to study the adsorption and electron transfer of proteins. A SAM of an aldehyde-terminated molecule could similarly be used to immobilize biomolecules for biosensing purposes.

Functionalization of Nanomaterials and Interfaces

The ability to modify the surface of nanomaterials is critical for their application in various fields, from catalysis to medicine. The bifunctional nature of this compound makes it a valuable ligand for this purpose.

The terminal alkene group provides a handle for attachment to surfaces via several chemical reactions, including hydrosilylation on silicon-based materials or "click" chemistry reactions. For instance, the terminal double bond can undergo thiol-ene click reactions for surface functionalization. Furthermore, terminal alkenes have been used to functionalize gold nanoparticles.

The aldehyde group offers another route for functionalization. Nanoparticles with surface aldehyde groups can be used for the directional assembly of more complex nanostructures through reactions with amino compounds. This allows for the creation of intricate nano-architectures with tailored properties. Cellulosic fibers have been functionalized with aldehyde groups to create reactive surfaces for further modification. Similarly, the aldehyde group of this compound could be used to attach it to amine-functionalized nanoparticles or other interfaces.

The combination of the long alkyl chain and the reactive aldehyde and alkene groups in this compound provides a rich platform for the design and fabrication of advanced functional materials. While specific research on this particular molecule in all the discussed applications is still emerging, the fundamental chemical principles governing its functional groups strongly suggest its high potential in supramolecular chemistry and materials science.

Advanced Spectroscopic and Mechanistic Investigations of 4 10 Undecenyloxy Benzaldehyde Transformations

Elucidation of Reaction Mechanisms in Synthesis and Polymerization

The synthesis and polymerization of 4-(10-undecenyloxy)benzaldehyde involve intricate reaction mechanisms, particularly concerning the reactivity of its terminal alkene and aldehyde functional groups. A key polymerization pathway for this monomer is acyclic diene metathesis (ADMET), a powerful method for forming carbon-carbon double bonds. beilstein-journals.orgsigmaaldrich.com

Detailed Studies of Olefin Metathesis Pathways (e.g., ADMET cycle)

Acyclic diene metathesis (ADMET) polymerization of α,ω-dienes like this compound proceeds through a step-growth mechanism catalyzed by metal-alkylidene complexes, most commonly featuring ruthenium or molybdenum. harvard.edu The generally accepted Chauvin mechanism proposes that the reaction initiates with a [2+2] cycloaddition between the catalyst's metal carbene and an olefinic bond of the monomer. harvard.edu This is followed by a retro-[2+2] cycloaddition, which can lead to the formation of a new metal carbene and the release of a scrambled olefin. beilstein-journals.org

The catalytic cycle for the ADMET polymerization of this compound can be described as follows:

Initiation: The active catalyst, a metal alkylidene, reacts with the terminal double bond of a this compound monomer to form a metallacyclobutane intermediate.

Productive Metathesis: This intermediate then cleaves in a productive manner to generate a new monomer-substituted metal carbene and a volatile small olefin, such as ethylene (B1197577), which is removed to drive the reaction toward polymer formation. sigmaaldrich.com

Propagation: The newly formed metal carbene reacts with the terminal alkene of another monomer molecule, repeating the cycloaddition and cycloreversion steps to elongate the polymer chain. This process continues, coupling monomer units and releasing ethylene at each step.

The efficiency of the ADMET process is influenced by several factors, including the choice of catalyst. Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are often favored due to their high reactivity and tolerance to various functional groups, including the aldehyde group present in this compound. harvard.edu The removal of the volatile byproduct, ethene, is crucial for achieving high molecular weight polymers as it shifts the equilibrium of the reaction. sigmaaldrich.com

Kinetics of Aldehyde and Alkene Reactivity

The kinetics of reactions involving this compound are complex due to the presence of two distinct reactive sites: the terminal alkene and the aromatic aldehyde.

The reactivity of the alkene group in olefin metathesis is dependent on the catalyst used and the reaction conditions. The rate of polymerization is influenced by monomer concentration, catalyst loading, and temperature. For ADMET to proceed efficiently, the metathesis of the terminal double bond must be significantly faster than any side reactions involving the aldehyde.

The aldehyde group can participate in various reactions, such as aldol (B89426) condensations, especially under certain temperature and pH conditions. For instance, studies on benzaldehyde (B42025) have shown that it can undergo crossed aldol condensations in high-temperature water, a reaction that can be either acid or base-catalyzed. rsc.org While the undecenyloxy tail in this compound provides steric hindrance that might reduce the rate of such side reactions compared to unsubstituted benzaldehyde, the potential for these pathways exists. The kinetics of such reactions would be influenced by temperature, with higher temperatures potentially leading to degradation products. rsc.org

Advanced Characterization Techniques for Structural Elucidation of Derivatives and Polymers

A suite of advanced spectroscopic techniques is essential for the unambiguous structural assignment of this compound and its resulting derivatives and polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a cornerstone for the structural analysis of this compound and its polymeric forms.

¹H NMR spectra provide detailed information about the proton environment in the molecule. For the monomer, characteristic signals would include those for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, the protons of the undecenyloxy chain (including the terminal vinyl group protons around 4.9-5.8 ppm), and the methylene (B1212753) protons adjacent to the ether linkage. rsc.orgrsc.org

¹³C NMR spectra offer complementary information on the carbon skeleton. Key resonances for the monomer would include the carbonyl carbon of the aldehyde (around 191-192 ppm), the aromatic carbons, and the carbons of the undecenyloxy chain, including the two distinct carbons of the terminal double bond. rsc.orgrsc.org Upon polymerization via ADMET, the signals corresponding to the terminal vinyl group will disappear, and new signals for the internal double bond of the polymer backbone will emerge.

Below is a table summarizing typical NMR data for benzaldehyde and related structures, which can be used as a reference for interpreting the spectra of this compound and its derivatives.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Benzaldehyde | 10.0 (s, 1H, CHO), 7.9 (d, 2H, Ar-H), 7.6 (t, 1H, Ar-H), 7.5 (t, 2H, Ar-H) | 192.3 (CHO), 136.3, 134.4, 129.6, 128.9 |

| 4-Methoxybenzaldehyde | 9.88 (s, 1H), 7.84 (d, 2H), 6.99 (d, 2H), 3.88 (s, 3H) rsc.org | 190.9, 164.6, 132.0, 129.9, 114.3, 55.6 rsc.org |

| 4-Benzyloxybenzaldehyde | 9.88 (s, 1H), 7.83 (d, 2H), 7.4 (m, 5H), 7.07 (d, 2H), 5.14 (s, 2H) chemicalbook.com | 190.8, 163.8, 135.9, 131.9, 129.9, 128.7, 128.3, 127.5, 115.2, 70.3 chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound and tracking their transformation during polymerization. researchgate.net

For the monomer, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching of the aldehyde group, typically around 1700 cm⁻¹. docbrown.info

Aromatic C-H stretching just above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching from the undecenyloxy chain, just below 3000 cm⁻¹.

C=C stretching of the terminal alkene, around 1640 cm⁻¹.

C-O-C stretching of the ether linkage.

During ADMET polymerization, the intensity of the C=C stretching band of the terminal alkene would decrease significantly, while a new band corresponding to the internal C=C double bond of the polymer chain might appear. The strong C=O stretching vibration of the aldehyde group should remain, confirming its integrity throughout the polymerization process. spectroscopyonline.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1740-1685 |

| Aromatic C=C Stretch | 1600-1450 |

| Alkene C=C Stretch | 1680-1620 |

| C-O Ether Stretch | 1300-1000 |

| Alkene =C-H Bend | 1000-650 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze the structure of its derivatives and oligomers through fragmentation patterns. rsc.org

For the monomer, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage at the ether linkage and loss of fragments from the undecenyl chain. A prominent fragment would be the benzoyl cation or related species. docbrown.info

When analyzing the polymers formed from this compound, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight distribution of the polymer chains. This provides information on the average molecular weight and the polydispersity index (PDI) of the polymer, which are crucial parameters for characterizing the polymerization process. researchgate.net

The following table shows common fragments observed in the mass spectrum of benzaldehyde, which can serve as a reference for predicting the fragmentation of this compound.

| m/z | Ion |

| 106 | [C₇H₆O]⁺ (Molecular Ion) |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Chromatographic Methods for Purity Assessment and Separation

The purification and assessment of the purity of this compound, a key intermediate in various synthetic pathways, rely heavily on chromatographic techniques. These methods are essential for removing starting materials, by-products, and other impurities that may interfere with subsequent reactions or the properties of the final products. The choice of chromatographic method depends on the scale of the separation, the nature of the impurities, and the required level of purity. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are invaluable tools in the chemist's arsenal (B13267) for achieving high-purity this compound.

Column Chromatography

For the preparative scale purification of this compound following its synthesis, column chromatography is a widely employed and effective technique. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

The selection of the eluent system is critical for achieving good separation. A common approach for compounds with moderate polarity like this compound involves using a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product, leaving more polar impurities adsorbed to the silica gel. The progress of the separation is conveniently monitored by Thin-Layer Chromatography (TLC), often using the same eluent system planned for the column. orientjchem.org

A typical column chromatography procedure for the purification of a benzaldehyde derivative, which can be adapted for this compound, is detailed in the table below.

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of n-hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing the proportion of ethyl acetate) |

| Sample Loading | The crude product is typically dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent mixture) and loaded onto the column. Alternatively, it can be adsorbed onto a small amount of silica gel (dry loading). |

| Elution | The solvent is passed through the column under gravity or with the application of low pressure (flash chromatography) to speed up the process. |

| Fraction Collection | Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. |

| Post-Purification | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |

This interactive table provides a summary of typical conditions for the purification of this compound using column chromatography.

High-Performance Liquid Chromatography (HPLC)

For analytical purposes, such as assessing the final purity of this compound or monitoring the progress of a reaction on a small scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers higher resolution, speed, and sensitivity compared to standard column chromatography. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for the analysis of benzaldehyde derivatives. researchgate.netnih.gov

In a typical reversed-phase HPLC setup, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. The addition of a small amount of acid, such as acetic acid or trifluoroacetic acid, can improve peak shape and resolution. researchgate.net Detection is commonly achieved using a UV detector, as the benzaldehyde moiety possesses a strong chromophore that absorbs UV light at specific wavelengths.

The following table outlines a representative set of conditions for the HPLC analysis of a benzaldehyde derivative, which would be suitable for assessing the purity of this compound.

Table 2: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile. A small amount of acetic acid (e.g., 0.1-0.5%) may be added to the mobile phase to improve peak shape. researchgate.net A common mobile phase composition could be water:acetonitrile:glacial acetic acid (760:240:5, v/v/v). researchgate.net |

| Flow Rate | Typically 1.0 - 2.0 mL/min. researchgate.net |

| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 254 nm or around the λmax of the benzaldehyde chromophore). researchgate.net |

| Injection Volume | 10 - 20 µL. |

| Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility. researchgate.net |

This interactive table presents a set of typical parameters for the purity assessment of this compound by HPLC.

The retention time of this compound in an HPLC system is a characteristic parameter under a specific set of conditions and can be used for its identification. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative determination of its purity. By developing and validating such HPLC methods, one can ensure the quality and consistency of this compound for its intended applications. researchgate.netnih.gov

Future Research Trajectories and Emerging Paradigms for 4 10 Undecenyloxy Benzaldehyde

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The efficient and selective synthesis of 4-(10-Undecenyloxy)benzaldehyde and its subsequent polymerization are foundational to its application. Future research should prioritize the development of novel catalytic systems to control these processes with high precision.

For the synthesis of the monomer itself, which involves the etherification of 4-hydroxybenzaldehyde (B117250) with 11-bromo-1-undecene (B109033), research could focus on phase-transfer catalysts or solid-supported catalysts to enhance reaction rates and simplify purification.

In the realm of polymerization, the terminal double bond of the undecenyloxy chain offers a versatile handle for various polymerization techniques. Research into the following catalytic systems could be particularly fruitful:

Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization of this compound could yield well-defined, high-molecular-weight polymers. Future work should explore the efficacy of various ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, in controlling the polymerization and influencing the properties of the resulting polyesters.

Thiol-Ene Click Chemistry: The terminal alkene is an ideal substrate for thiol-ene "click" reactions. This highly efficient and orthogonal reaction could be used for both polymerization with dithiol monomers and for post-polymerization functionalization of materials, opening avenues for creating complex macromolecular architectures.

Free-Radical Polymerization: While potentially less controlled, free-radical polymerization initiated by thermal or photochemical means could be a straightforward method to produce polymers. Research could focus on controlled radical polymerization techniques like ATRP or RAFT to achieve better control over molecular weight and dispersity.

Integration into Bio-Inspired and Environmentally Sustainable Materials

The long aliphatic chain and the potential for degradable linkages make this compound an attractive building block for bio-inspired and sustainable materials.

Future research should investigate its incorporation into:

Biodegradable Polymers: The ester linkage that would be formed during polymerization is susceptible to hydrolysis, potentially leading to biodegradable materials. Studies should focus on the degradation profiles of polymers derived from this monomer under various environmental conditions.

Renewable Resource-Based Polymers: While the undecenyloxy chain is synthetically derived, the benzaldehyde (B42025) core can be obtained from renewable sources. Research could explore the synthesis of the entire molecule from bio-based feedstocks to enhance its green credentials.

Biomimetic Membranes: The amphiphilic nature of polymers derived from this compound, with a hydrophobic aliphatic chain and a more polar aromatic backbone, could be exploited to create self-assembling structures that mimic biological membranes.

Advanced Applications in Sensing and Responsive Materials

The aldehyde functionality and the polymerizable alkene group are key features that could be leveraged in the design of advanced sensors and responsive materials.

Chemosensors: The aldehyde group can react with specific analytes, leading to a change in the material's properties, such as color or fluorescence. Future work could focus on developing polymers or surfaces functionalized with this compound for the detection of amines, hydrazines, or other nucleophiles. bohrium.com

Responsive Gels: By incorporating this monomer into a cross-linked polymer network, it may be possible to create hydrogels or organogels that respond to external stimuli. For example, the reaction of the aldehyde groups within the gel could alter the cross-linking density, leading to changes in swelling behavior or mechanical properties.

Self-Healing Materials: The reversible nature of some reactions involving the aldehyde group, such as imine formation, could be exploited to design self-healing polymers. Research could investigate the incorporation of this compound into polymer backbones that can undergo reversible bond formation and breakage.

Computational Chemistry Approaches for Predictive Design and Mechanistic Understanding

Computational modeling offers a powerful tool to accelerate the discovery and optimization of materials based on this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the reactivity of the aldehyde and alkene functional groups, understand reaction mechanisms for its synthesis and polymerization, and predict the electronic properties of the resulting polymers. researchgate.netnih.gov For instance, DFT could help in screening potential catalysts for polymerization by calculating reaction barriers. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and dynamics of polymers derived from this monomer. This can help in understanding how the interplay of the rigid aromatic core and the flexible aliphatic side chains influences the bulk properties of the material, such as its glass transition temperature and mechanical strength.

Predictive Modeling of Material Properties: By combining computational data with experimental results, machine learning models could be developed to predict the properties of new materials based on this compound and its derivatives. This would enable a more rational design of materials with targeted functionalities.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-(10-Undecenyloxy)benzaldehyde, and what are the critical reaction parameters to optimize yield?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or alkylation of a phenolic precursor. A general method includes:

- Step 1: Reacting 4-hydroxybenzaldehyde with 10-undecenyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone .

- Step 2: Refluxing the mixture at 60–80°C for 12–24 hours to ensure complete ether bond formation.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical Parameters:

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of the phenolic oxygen .

- Base Selection: Strong bases (e.g., NaH) improve reaction efficiency but require anhydrous conditions .

- Temperature Control: Prolonged reflux prevents side reactions like aldehyde oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Confirms the presence of the aldehyde proton (δ ~9.8–10.0 ppm) and unsaturated ether chain (δ ~5.8 ppm for vinyl protons) .

- FT-IR: Identifies aldehyde C=O stretching (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₄O₂) and fragmentation patterns .

- UV-Vis: Monitors π→π* transitions of the benzaldehyde moiety (λmax ~250–280 nm) .

Advanced: How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound derivatives?

Answer:

Discrepancies in crystallographic refinement can be resolved using:

- SHELX Software: Utilize SHELXL for high-resolution refinement, particularly for handling twinned crystals or weak diffraction data. The program’s robust algorithms minimize R-factor discrepancies through iterative least-squares cycles .

- Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s rules) to identify directional interactions (e.g., C=O⋯H-O) that influence packing patterns .

- Validation Tools: Cross-check with PLATON or Mercury to detect voids, missed symmetry, or disorder in the aliphatic chain .

Advanced: What strategies are recommended for elucidating the reaction mechanisms involving the aldehyde group in this compound under varying pH conditions?

Answer:

Mechanistic studies require:

- pH-Dependent Kinetic Studies: Monitor aldehyde reactivity (e.g., nucleophilic addition) via UV-Vis or NMR spectroscopy at pH 3–10. For example, acidic conditions protonate the aldehyde, enhancing electrophilicity, while basic conditions may promote enolate formation .

- Isotopic Labeling: Use ¹⁸O-labeled water to trace hydration/dehydration equilibria of the aldehyde group .

- Computational Modeling: DFT calculations (e.g., Gaussian) can predict transition states for reactions like Schiff base formation, validated by experimental kinetics .

Basic: What are the common applications of this compound in organic synthesis?

Answer:

This compound serves as:

- Building Block: For synthesizing liquid crystals via Knoevenagel condensation with malononitrile .

- Ligand Precursor: Forms Schiff bases with amines for coordination chemistry (e.g., Cu(II) complexes) .

- Polymer Modification: Incorporates into dendrimers or photoresponsive polymers via thiol-ene "click" reactions .

Advanced: How can researchers mitigate competing side reactions during functionalization of the undecenyloxy chain?

Answer:

- Protection/Deprotection: Temporarily protect the aldehyde group as an acetal during olefin modifications (e.g., epoxidation) .

- Radical Inhibitors: Add TEMPO or BHT to suppress undesired radical chain reactions during polymerization .

- Selective Catalysis: Use Grubbs catalyst for controlled olefin metathesis without aldehyde interference .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.